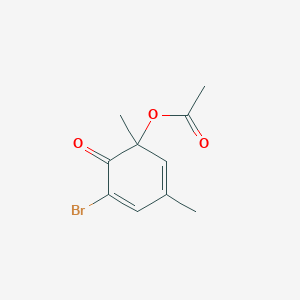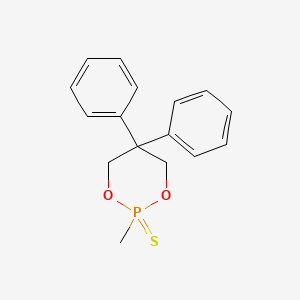![molecular formula C10H22N4O2 B14363300 N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide CAS No. 90216-49-2](/img/structure/B14363300.png)
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is an organic compound with the molecular formula C10H24N4O2. This compound is characterized by the presence of two dimethylamino groups attached to a butanediamide backbone. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide typically involves the reaction of butanediamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of butanediamine with formaldehyde to form an intermediate.
Step 2: Reaction of the intermediate with dimethylamine to yield N1,N~4~-Bis[(dimethylamino)methyl]butanediamide.
Industrial Production Methods
In industrial settings, the production of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- 1,8-Bis(dimethylamino)naphthalene
- N,N’-bis(1,4-Dimethylpentyl)-p-phenylenediamine
Uniqueness
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90216-49-2 |
|---|---|
Formule moléculaire |
C10H22N4O2 |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N,N'-bis[(dimethylamino)methyl]butanediamide |
InChI |
InChI=1S/C10H22N4O2/c1-13(2)7-11-9(15)5-6-10(16)12-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
Clé InChI |
NINSKTHLNCLUFT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CNC(=O)CCC(=O)NCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
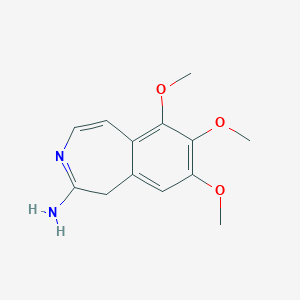
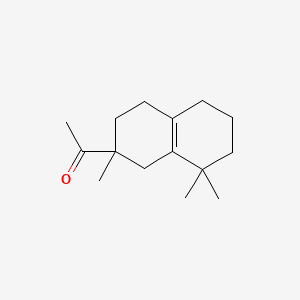

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
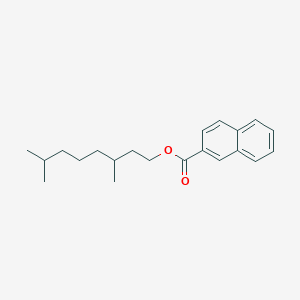
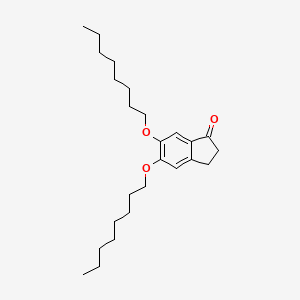
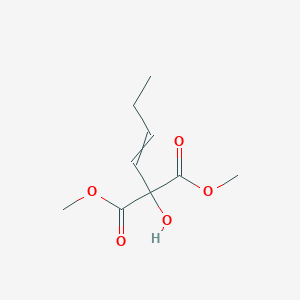
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

